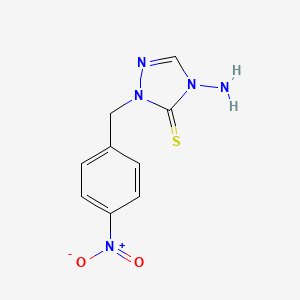

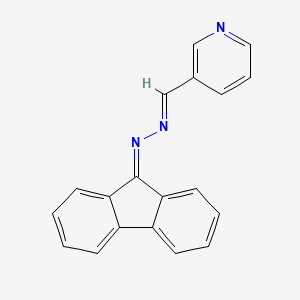

![molecular formula C16H13ClFN3OS B5544852 3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)

3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives, including those similar to the compound , typically involves multi-component reactions. For instance, the water-mediated synthesis of related compounds through a three-component reaction, utilizing base catalysts at room temperature, offers insight into potential synthesis pathways for our target molecule (Jayarajan et al., 2019). Additionally, the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with specific reagents suggests a method for synthesizing N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, which are structurally related to the compound of interest (Wagner et al., 1993).

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by their unique bicyclic system, which incorporates both thiophene and pyridine rings. This structural feature contributes to the compound's chemical properties and reactivity. The crystal structure analysis of similar compounds provides valuable insights into the molecular geometry and intermolecular interactions, which can be pivotal in understanding the structural characteristics of our target molecule (Liu et al., 2016).

Chemical Reactions and Properties

Thieno[2,3-b]pyridine compounds participate in various chemical reactions, influenced by their functional groups and molecular structure. Reactions such as the Suzuki coupling and nucleophilic substitution are common, enabling the introduction or modification of functional groups, thereby altering the compound's chemical properties and potential applications (Stroganova et al., 2019).

Physical Properties Analysis

The physical properties of thieno[2,3-b]pyridine derivatives, including solubility, melting point, and crystal structure, are essential for their practical application in material science and pharmaceutical formulations. These properties are determined by the compound's molecular structure and can significantly affect its handling and processing (Özdemir et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and biological activity, of thieno[2,3-b]pyridine derivatives, are influenced by their molecular structure. Studies on the antimicrobial activity of similar compounds highlight the potential of thieno[2,3-b]pyridine derivatives in developing new therapeutic agents. The specific functional groups and structural features of these compounds play a crucial role in their chemical behavior and interactions with biological targets (Kolisnyk et al., 2015).

科学的研究の応用

Synthesis and Antimicrobial Activity

- Gad-Elkareem, Abdel-fattah, and Elneairy (2011) described the synthesis of thieno[2,3-b]pyridine derivatives, including the target compound, and their potential antimicrobial activities. These compounds exhibit promising properties in inhibiting microbial growth (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Synthesis and Characterization of Polyamides

- Hsiao, Yang, Chuang, and Lin (1999) explored the synthesis of novel aromatic polyamides using similar thieno[2,3-b]pyridine structures, highlighting the potential use of these compounds in polymer science (Hsiao, Yang, Chuang, & Lin, 1999).

Synthesis of Pyridothienopyrimidines and Pyridothienotriazines

- Abdel-rahman, Bakhite, and Al-Taifi (2002) reported the synthesis of pyridothienopyrimidine derivatives, which have implications in various chemical syntheses and potential antimicrobial applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antianaphylactic Activity

- Wagner, Vieweg, Prantz, and Leistner (1993) synthesized N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, demonstrating antianaphylactic activity, which is crucial in allergic reaction treatments (Wagner, Vieweg, Prantz, & Leistner, 1993).

Synthesis and Properties of Polyamides and Polyimides

- Yang and Lin (1995) focused on the synthesis of polyamides and polyimides from compounds with structures similar to the target compound. This research contributes to the development of new materials in polymer chemistry (Yang & Lin, 1995).

Selective Inhibition of Met Kinase

- Schroeder et al. (2009) identified N-substituted pyridine-3-carboxamides, closely related to the target compound, as selective Met kinase inhibitors, which are significant in cancer therapy (Schroeder et al., 2009).

Synthesis and Antiproliferative Activity

- Van Rensburg et al. (2017) studied 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, closely related to the target compound, revealing their role in inhibiting phospholipase C enzyme and potential anticancer applications (Van Rensburg et al., 2017).

将来の方向性

The future directions for this compound could involve further exploration of its biological activities and therapeutic potential. Indole derivatives, which this compound is a part of, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

特性

IUPAC Name |

3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3OS/c1-7-11-13(19)14(23-16(11)20-8(2)12(7)17)15(22)21-10-5-3-9(18)4-6-10/h3-6H,19H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJXPVPMTATSDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)NC3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

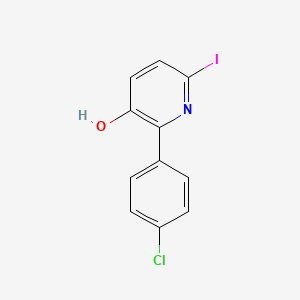

![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)

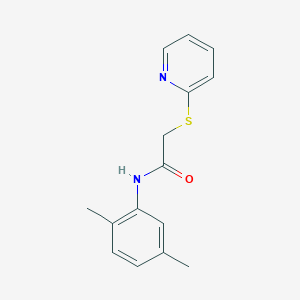

![(4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5544787.png)

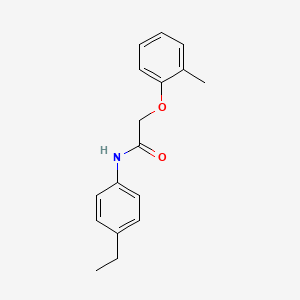

![N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5544795.png)

![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)

![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)

![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)

![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)

![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)